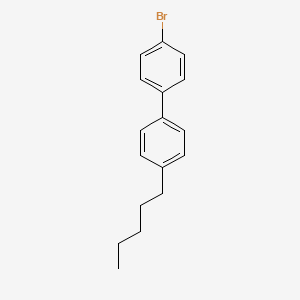

4-Bromo-4'-pentylbiphenyl

描述

Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-(4-pentylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h6-13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJTWTJULLKDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347185 | |

| Record name | 4-Bromo-4'-pentylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63619-59-0 | |

| Record name | 4-Bromo-4'-pentylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 4 Pentylbiphenyl

Precursor Synthesis and Bromination Strategies for Biphenyl (B1667301) Derivatives

The synthesis of 4-bromo-4'-pentylbiphenyl often begins with the modification of biphenyl or a pre-functionalized biphenyl derivative. The introduction of a bromine atom onto the biphenyl scaffold is a critical step, and various methods have been developed to achieve this transformation with control over regioselectivity.

General Approaches for Monobromination of Biphenyl

The direct bromination of biphenyl can lead to a mixture of products, including the desired monobrominated species and polybrominated derivatives. orgsyn.orgorgsyn.org Achieving selective monobromination requires careful control of reaction conditions.

Common methods for the monobromination of biphenyl include:

Electrophilic Aromatic Substitution: The reaction of biphenyl with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is a classic approach. The reaction is typically performed in a non-polar solvent like carbon disulfide or dichloromethane (B109758). orgsyn.org Temperature control is crucial to minimize the formation of di- and polybrominated biphenyls.

Using N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to elemental bromine. rsc.org The reaction can be initiated by light or a radical initiator. researchgate.net In some cases, using NBS in a solvent like 2-methyltetrahydrofuran (B130290) can favor the formation of the monobrominated product. rsc.org

Vapor-Phase Bromination: A method involving the exposure of biphenyl to bromine vapor has been described, which can also yield brominated biphenyls. orgsyn.org

The primary challenge in these general methods is controlling the position of bromination. The phenyl group is an ortho-, para-directing group, meaning that electrophilic attack will preferentially occur at the 2- and 4-positions. This often results in a mixture of 2-bromobiphenyl (B48390) and 4-bromobiphenyl, along with the starting material and dibrominated products. orgsyn.org

Selective Bromination Techniques for this compound

To synthesize this compound specifically, the bromination step is typically performed on a precursor that already contains the pentyl group, namely 4-pentylbiphenyl (B1172339). This directs the bromination to the other phenyl ring. The conversion of 4-pentylbiphenyl to this compound is an example of an electrophilic aromatic substitution reaction. brainly.com

Key strategies for selective bromination include:

Directed Bromination of 4-Pentylbiphenyl: Starting with 4-pentylbiphenyl, the existing alkyl group directs the incoming electrophile (bromine) to the para position of the unsubstituted ring. This leads to the preferential formation of this compound.

Mild Brominating Agents: The use of mild conditions, such as N-bromosuccinimide at low temperatures, can help prevent over-bromination or side reactions on the alkyl chain. worktribe.com

Targeted Synthesis of this compound

Beyond direct bromination, multi-step synthetic sequences are commonly employed to construct the this compound molecule with high purity and yield. These methods often involve building the biphenyl core through coupling reactions or functionalizing a pre-existing biphenyl structure.

Acylation and Reduction Pathways

A well-established route to 4-alkylbiphenyls, which can then be brominated, involves a two-step process of Friedel-Crafts acylation followed by reduction.

Friedel-Crafts Acylation: Biphenyl can be acylated with pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). smolecule.comnih.gov This reaction introduces a pentanoyl group at the 4-position of the biphenyl to form 4-pentanoylbiphenyl. smolecule.com The reaction is a type of electrophilic aromatic substitution where the acylium ion acts as the electrophile. organic-chemistry.orgmasterorganicchemistry.com

Reduction of the Ketone: The resulting ketone, 4-pentanoylbiphenyl, is then reduced to the corresponding alkane, 4-pentylbiphenyl. Common reduction methods include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like potassium hydroxide) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). organic-chemistry.orgprepchem.com

Bromination: The synthesized 4-pentylbiphenyl is then brominated as described in section 2.1.2 to yield the final product.

A synthetic pathway for a related compound, 4-cyano-4'-pentylbiphenyl (B1218408), illustrates a similar sequence starting with brominated biphenyl, followed by acylation and reduction. wikipedia.org

Palladium-Catalyzed Cross-Coupling Methods in Biphenyl Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of substituted biphenyls. rsc.orgresearchgate.net The Suzuki-Miyaura coupling is particularly prevalent. wikipedia.orglibretexts.org

A general Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. wikipedia.org To synthesize this compound, one could envision two primary disconnection approaches:

Approach A: Coupling of 4-bromophenylboronic acid with 1-bromo-4-pentylbenzene.

Approach B: Coupling of (4-pentylphenyl)boronic acid with 1,4-dibromobenzene. google.com

The mechanism of the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.orgnobelprize.org

These coupling reactions are valued for their tolerance of a wide range of functional groups and can be optimized for high yields. nobelprize.org For instance, the synthesis of related biphenyl derivatives often employs catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with various ligands and bases such as K₂CO₃ or Cs₂CO₃ in solvents like toluene (B28343) or THF. nih.govbeilstein-journals.org

Optimization of Reaction Conditions and Yield

Optimizing the reaction conditions is critical to maximize the yield and purity of this compound.

For acylation and reduction pathways , key parameters include:

Table 1: Optimization Parameters for Acylation-Reduction Synthesis| Step | Parameter | Considerations |

|---|---|---|

| Friedel-Crafts Acylation | Catalyst Loading | A stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone. organic-chemistry.org |

| Solvent | Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are common. | |

| Temperature | Low temperatures (e.g., 0-25°C) are often used to control the reaction and prevent side products. | |

| Wolff-Kishner Reduction | Base | A strong base like potassium hydroxide (B78521) is used. prepchem.com |

| Solvent | High-boiling solvents like diethylene glycol are typical. prepchem.com |

For palladium-catalyzed cross-coupling reactions , optimization involves:

Table 2: Optimization Parameters for Palladium-Catalyzed Cross-Coupling

| Parameter | Options & Considerations |

|---|---|

| Palladium Catalyst | Precursors like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are common. libretexts.org The choice can affect reaction efficiency. |

| Ligand | Phosphine-based ligands like triphenylphosphine (B44618) (PPh₃) or Xantphos are often used to stabilize the palladium catalyst and facilitate the reaction steps. beilstein-journals.org |

| Base | Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are frequently used. The choice of base can significantly impact the reaction rate and yield. wikipedia.org |

| Solvent | Mixtures of solvents like toluene, ethanol, and water are often employed for Suzuki couplings. wikipedia.orgnih.gov |

| Temperature | Reactions are typically run at elevated temperatures (e.g., 80-110°C) to ensure a reasonable reaction rate. |

A patent for a similar compound, 4-bromo-4'-propylbiphenyl (B126337), highlights a process with a total yield of 57%, which is a significant improvement over previous methods that had yields of 20-30%. google.com This was achieved by optimizing the reaction conditions to be milder and more efficient. google.com The synthesis of another related compound, 4'-Bromoethynyl-4-pentyl-biphenyl, achieved a yield of 93.1% under optimized conditions using N-bromosuccinimide. scientific.net

Derivatization and Functionalization Reactions of this compound

This compound serves as a versatile intermediate in organic synthesis, particularly in the creation of liquid crystals and other functional materials. The presence of the bromine atom on one of the phenyl rings provides a reactive site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Conversion to Carboxylic Acid Derivatives via Grignard Reactions

A primary method for functionalizing this compound is through the formation of a Grignard reagent, which can then be converted into a carboxylic acid derivative. This transformation significantly alters the electronic properties of the molecule, introducing a strongly polar group.

The synthesis of 4-carboxy-4'-pentylbiphenyl is achieved by first preparing the Grignard reagent of this compound. chegg.com This involves reacting the parent compound with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). The resulting organomagnesium halide is a potent nucleophile. This Grignard reagent is then reacted with solid carbon dioxide (dry ice), which acts as an electrophile. libretexts.orgtamu.edu The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2. tamu.edu Subsequent acidification with a strong aqueous acid, like hydrochloric acid (HCl), protonates the intermediate carboxylate salt to yield the final carboxylic acid, 4-carboxy-4'-pentylbiphenyl. libretexts.orgtamu.edu This reaction is a substitution relative to the carbon where the bromine was attached. chegg.com

Reaction Scheme: Grignard Carboxylation

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | This compound | Mg, anhydrous THF | 4'-Pentylbiphenyl-4-magnesium bromide |

This method is advantageous as it allows for the addition of a one-carbon unit to the aromatic ring and is a general route for synthesizing carboxylic acids from alkyl and aryl halides. libretexts.orgorganicchemistrytutor.com

Further Functionalization through Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl systems. mt.com this compound is an excellent substrate for these palladium-catalyzed reactions, allowing for the extension of the biphenyl core or the introduction of other organic moieties. rsc.org

In a typical Suzuki reaction, the aryl halide (this compound) is coupled with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mt.com The reaction is highly versatile, with a broad range of compatible functional groups and generally mild reaction conditions. mt.com For example, coupling this compound with a substituted phenylboronic acid can generate more complex, functionalized terphenyls or other poly-aromatic structures. worktribe.com

The catalytic cycle of the Suzuki reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with this compound to form a palladium(II) intermediate. mt.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

Key Components in Suzuki Coupling of this compound

| Component | Role | Examples |

|---|---|---|

| Aryl Halide | Electrophilic partner | This compound |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, 4-formylphenylboronic acid researchgate.net |

| Palladium Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Activates the organoboron reagent | K₂CO₃, Na₂CO₃, Cs₂CO₃ |

This methodology is fundamental in synthesizing a vast array of liquid crystal materials and other complex molecules where precise control over the final structure is required.

Introduction of Cyano Groups and Other Electrophilic Substituents

The introduction of a cyano (-CN) group onto the biphenyl skeleton is a critical transformation, as cyanobiphenyls are a foundational class of liquid crystal materials. google.com The synthesis of 4-cyano-4'-pentylbiphenyl (often abbreviated as 5CB) from a brominated precursor is a well-established process. wikipedia.org This conversion is typically achieved via a Rosenmund–von Braun reaction, where this compound is treated with copper(I) cyanide (CuCN) in a high-boiling polar solvent like dimethylformamide (DMF). wikipedia.org This reaction replaces the bromine atom with a cyano group.

The presence of the electron-donating pentyl group and the electron-withdrawing cyano group at opposite ends of the rigid biphenyl core imparts the molecule with a large dipole moment and the rod-like shape necessary for the formation of a stable nematic liquid crystal phase at room temperature. wikipedia.org

Beyond cyanation, the biphenyl system can undergo electrophilic substitution, although the scope can be restricted on highly substituted biphenyls and terphenyls. worktribe.com The initial bromination of 4-pentylbiphenyl to produce this compound is itself an example of an electrophilic aromatic substitution reaction. brainly.com The reactivity of the biphenyl core towards further electrophilic attack is influenced by the existing substituents. The pentyl group is an activating, ortho-para directing group, while the bromine atom is a deactivating, ortho-para directing group.

Nucleophilic Substitution Studies on Brominated Biphenyl Systems

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally difficult. Aryl halides are typically unreactive towards nucleophiles under standard SN2 conditions because the backside attack is sterically hindered by the aromatic ring, and the C-Br bond has significant double-bond character. libretexts.org

However, certain nucleophilic substitutions can be achieved under specific conditions or with particular reagents. The aforementioned cyanation reaction using CuCN is a prime example of a nucleophilic substitution on an aryl bromide, although it proceeds through a mechanism distinct from the typical SNAr pathway. wikipedia.org Other transition-metal-catalyzed reactions can also facilitate the substitution of the bromine atom with various nucleophiles.

While studies on simple nucleophilic substitution for this compound are not widely reported due to its low reactivity, research on related systems provides some insight. For instance, in compounds containing a more reactive benzylic bromide, such as 4-bromo-4'-(bromomethyl)-1,1'-biphenyl, the benzylic bromine is readily displaced by nucleophiles like amines or alkoxides. This highlights the significantly lower reactivity of the bromine atom attached directly to the aromatic ring in this compound. The difficulty of direct nucleophilic attack underscores the importance of metal-catalyzed cross-coupling reactions (like Suzuki) and specific reactions (like cyanation with CuCN) to achieve functionalization at this position.

Computational Chemistry and Theoretical Modeling of 4 Bromo 4 Pentylbiphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecular systems. google.com For derivatives of biphenyl (B1667301), DFT has been extensively used to explore their structure, reactivity, and electronic properties. scivisionpub.comnih.govnih.gov Calculations are typically performed using a functional, such as the widely used B3LYP, combined with a basis set like 6-311+G(d,p) or 6-31G(d,p), to solve the Schrödinger equation approximately. scivisionpub.comresearchgate.net

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. storion.ru This process involves calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible and the structure is at its lowest energy state. storion.ru For biphenyl derivatives, the optimized geometry provides critical data on bond lengths, bond angles, and, most importantly, the dihedral (twist) angle between the two phenyl rings.

The energetic landscape of a molecule describes the relationship between its energy and its geometry. For 4-Bromo-4'-pentylbiphenyl, this landscape is particularly influenced by the rotation around the central carbon-carbon bond connecting the two phenyl rings and the conformational flexibility of the pentyl chain. DFT calculations can map this landscape, identifying the ground state geometry and the energy barriers to rotation or conformational changes. Studies on similar halogenated biphenyls show that the substitution pattern significantly influences the energetic favorability of certain conformations. acs.org

| Parameter | Methodology | Observation | Relevance to this compound |

|---|---|---|---|

| Dihedral Angle | B3LYP/6-31G(d) | Unsubstituted biphenyl has a dihedral angle of ~44.4° in the gas phase due to steric hindrance between ortho-hydrogens. | The para-substitution in this compound minimizes steric hindrance at the ortho positions, but the overall twist is still a key determinant of its shape and packing properties. |

| Total Energy | B3LYP/6-31G(d,p) | Calculated total energy indicates the relative stability of different conformers or isomers. researchgate.net | Lower total energy corresponds to a more stable molecular structure. This is used to find the ground-state geometry. |

| Planarity | B3LYP/6-311+G(2d,2p) | Radical ions of polychlorinated biphenyls (PCBs) tend to be more planar than their neutral counterparts. acs.org | While neutral this compound is twisted, its behavior upon ionization or excitation, which could involve a more planar structure, can be predicted. |

The electronic structure of a molecule is defined by the arrangement and energies of its electrons, which can be described through molecular orbitals (MOs). The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's electronic excitability and kinetic stability. researchgate.netresearchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For biphenyl derivatives, the HOMO is typically localized on the aromatic π-system, while the LUMO can involve contributions from substituents. In this compound, the bromine atom can influence the LUMO by introducing a σ*-orbital associated with the C-Br bond.

| Property | Typical Observation for Biphenyl Systems | Significance for this compound |

|---|---|---|

| HOMO | Localized on the aromatic π-system, crucial for electrophilic reactions. | The energy of the HOMO is related to the ionization potential and indicates the molecule's capacity to act as an electron donor. |

| LUMO | Involves the π-system and can be influenced by σ-orbitals of C-halogen bonds. | The energy of the LUMO is related to the electron affinity and indicates the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | A lower gap value (e.g., ~4.1 eV for a related liquid crystal) suggests easier polarization. researchgate.net | ΔE is a key indicator of chemical reactivity and is inversely related to molecular polarizability, which is important for applications in electronics and optics. |

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

These descriptors are invaluable for comparing the reactivity of different molecules. For instance, studies on halogenated pollutants use these metrics to analyze their potential for oxidative stress. nih.gov Local reactivity, meanwhile, is analyzed using condensed Fukui functions, which indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.govbanglajol.info For this compound, this could predict the reactivity of specific carbon atoms on the rings or the bromine atom itself.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Indicates the molecule's electronegativity; a more negative value signifies a better electron acceptor. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to charge transfer. Hard molecules are less reactive. |

| Global Electrophilicity (ω) | μ² / (2η) | Represents the energy stabilization when the system acquires additional electronic charge. Higher values indicate a stronger electrophile. |

The conformation of the biphenyl core is a defining structural feature. Due to steric hindrance between the hydrogen atoms at the ortho positions (positions 2, 2', 6, and 6'), the two phenyl rings in biphenyl are not coplanar in the gas phase, exhibiting a characteristic dihedral (twist) angle of approximately 44.4°. In this compound, the substituents are in the para positions (4 and 4'), which does not introduce additional steric strain at the ortho positions. Therefore, the dihedral angle is expected to be similar to that of unsubstituted biphenyl, although crystal packing forces or solvent interactions can lead to a more planar or more twisted conformation in the condensed phase. Computational studies on various chlorinated biphenyls have shown that the degree and pattern of substitution can significantly alter conformational preferences and the dipole moment, which in turn affects their physical properties and biological interactions. acs.org

Global and Local Reactivity Descriptors (Chemical Potential, Hardness, Electrophilicity)

Molecular Dynamics Simulations

While DFT is excellent for studying the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. This approach allows for the investigation of bulk properties, phase transitions, and dynamic processes.

Atomistic MD simulations, where every atom is explicitly modeled, can be computationally prohibitive for studying large systems over long timescales, such as those required to observe liquid crystal phase transitions. Coarse-graining (CG) is a technique that simplifies the system by grouping several atoms into a single "bead" or "particle". acs.org This reduction in the number of degrees of freedom allows for simulations that can span much larger length and time scales.

For liquid crystalline systems like the closely related 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), CG models have been successfully developed to study phase behavior. acs.orgresearchgate.net In such a model for this compound, the rigid biphenyl core might be represented by a few connected beads, while the flexible pentyl chain would be represented by another series of beads. The interaction parameters between these beads are carefully calibrated to reproduce properties from more detailed atomistic simulations or experimental data, such as density and local structure. acs.org These CG-MD simulations can then be used to predict the phase diagram of the material, including the temperatures for crystal-to-nematic and nematic-to-isotropic phase transitions, by observing how the orientational order of the molecules changes with temperature. acs.orgrsc.org

Simulating Orientational Order and Interactions in Liquid Crystalline Phases

The liquid crystalline behavior of biphenyl derivatives is a primary area of interest for computational modeling. Molecular dynamics (MD) simulations are a key tool for studying the orientational order and intermolecular interactions in these phases. atlas.jpresearchgate.net While direct simulations of this compound are not extensively documented in the literature, studies on the closely related compound 4-cyano-4'-pentylbiphenyl (5CB) provide a robust framework for understanding the simulation of such systems. atlas.jpresearchgate.netacs.org

MD simulations can replicate the phase transitions of these materials, such as the nematic-to-isotropic transition, and calculate the bulk order parameter. atlas.jpresearchgate.net For instance, simulations of 5CB have successfully reproduced the odd-even effect observed in the 4-n-alkyl-4'-cyanobiphenyls series. atlas.jp The process involves placing a large number of molecules (e.g., 1024) in a simulation cell and running the simulation for an extended period (e.g., 80 ns) to allow the system to stabilize and reach an ordered state. atlas.jp The orientational order parameter, S₂, is then calculated to quantify the degree of alignment of the molecules along a common director. researchgate.net A value of S₂ greater than 0.4 typically indicates a stable nematic phase. researchgate.net

These simulations depend on accurate force fields, which define the potential energy of the system based on the positions of its atoms. researchgate.net Researchers have developed and reoptimized force fields specifically for cyanobiphenyl systems to accurately reproduce experimental properties like density, phase behavior, and diffusion coefficients. researchgate.netacs.org The interactions modeled are non-central, meaning they depend on the relative orientation and translation of the molecules, which is crucial for predicting the physical properties of liquid crystals. researchgate.net

Molecular dynamics simulations have also been employed to understand how specific chemical groups affect molecular ordering. A study on chiral nematic liquid crystals using 5CB as a host medium confirmed the drastic effect of bromo groups on the microscopic ordering direction of guest molecules. nih.gov This highlights the interplay between steric (excluded volume) and electrostatic interactions, which are fundamental in determining the helical structures in chiral nematic phases. nih.gov

Table 1: Parameters and Findings from MD Simulations of Pentylbiphenyl-based Liquid Crystals

| Feature | Method/Parameter | Finding/Observation | Source(s) |

| System Studied | 4-cyano-4'-pentylbiphenyl (5CB) & related mixtures | Provides a model for simulating this compound. | atlas.jpacs.org |

| Simulation Technique | Molecular Dynamics (MD) using GROMACS | A promising tool for adding realism to molecular theory. | atlas.jp |

| Order Parameter (S₂) Calculation | Calculated from the order of the long axis of the molecular core. | A stable nematic phase is typically denoted by S₂ > 0.4. | researchgate.net |

| Simulation Time | ~80 ns | A considerable amount of calculation time is needed for the order parameter to stabilize. | atlas.jp |

| Force Field Development | Coarse-grained (CG) and atomistic models | Essential for reproducing experimental density and phase transitions accurately. | researchgate.netacs.org |

| Key Interactions | Steric and electrostatic interactions | Bromo groups were shown to have a drastic effect on the microscopic ordering of guest molecules in a 5CB host. | nih.gov |

Quantum Chemical Modeling of Reaction Mechanisms (General Biphenyl Reactions)

Quantum chemical calculations are a cornerstone for analyzing and predicting the reaction mechanisms of organic compounds, including those with a biphenyl structure. rsc.org These computational tools can estimate chemical reaction pathways, including the energies of transition states and associated equilibria, offering mechanistic insights into known reactions and even predicting unknown ones. rsc.org

Density Functional Theory (DFT) is a widely used quantum chemical method for these studies. acs.org For biphenyl systems, DFT can be applied to model a variety of reactions. For example, studies on polychlorinated biphenyls (PCBs) have used quantum chemical modeling to investigate their biodegradation, providing explanations for the process based on the number and position of chlorine atoms. researchgate.net The models can determine the connection between the energy of intermediate formation and the ease of biodegradation. researchgate.net Similarly, the mechanisms of other reactions, such as the carbonylation of PCBs, have been studied, revealing that the rate and selectivity are determined by a radical anion mechanism and the presence of ortho-halogen atoms. researchgate.net

The general approach involves optimizing the geometries of all stationary points (reactants, intermediates, products) and transition states along a proposed reaction pathway. acs.org By calculating the corresponding energies, a free energy profile for the reaction can be constructed, which reveals the reaction's free energy barrier (ΔG‡). acs.org This methodology has been successfully applied to various reaction types, including cycloadditions and palladium-catalyzed cross-coupling reactions like the Suzuki coupling, which is a common method for synthesizing substituted biphenyls. acs.orgresearchgate.net Such calculations can help rationalize experimental outcomes, such as product yields and selectivity, and guide the development of new synthetic methods and catalysts. rsc.org

Table 2: Application of Quantum Chemical Modeling to Biphenyl Reactions

| Reaction Type | Computational Method | Information Obtained | Source(s) |

| Biodegradation | Quantum Chemical Modeling | Connection between intermediate formation energy and ease of biodegradation. | researchgate.net |

| Carbonylation | Quantum Chemical Modeling | Elucidation of a radical anion mechanism; effect of halogen position on rate and selectivity. | researchgate.net |

| Cycloaddition | Dispersion-corrected DFT | Optimization of transition state geometries; calculation of free energy barriers. | acs.org |

| Cross-Coupling (Suzuki) | DFT (as part of general methodology) | Used to synthesize PCBs for further study; mechanism can be modeled. | researchgate.net |

| General Reaction Prediction | Quantum Chemical Calculations | Analysis of reaction pathways, transition state energies, and equilibria to predict unknown reactions. | rsc.org |

Research into the Application of 4 Bromo 4 Pentylbiphenyl in Advanced Materials

Liquid Crystalline Properties and Mesophase Behavior

4-Bromo-4'-pentylbiphenyl is a compound recognized for its role in the formation of liquid crystalline materials. Its molecular structure is conducive to the formation of mesophases, which are intermediate states of matter between a conventional liquid and a solid crystal.

Induction and Characterization of Thermotropic Liquid Crystal Phases (Nematic, Smectic)

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. While this compound itself is a building block, its derivatives are designed to exhibit specific liquid crystal phases, such as nematic and smectic phases. For instance, the well-known liquid crystal 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), which can be synthesized from this compound, displays a nematic phase at room temperature. wikipedia.orgscience.gov The transition from a crystalline solid to a nematic liquid crystal phase for 5CB occurs at 22.5 °C, and it becomes an isotropic liquid at 35.0 °C. wikipedia.org

The characterization of these phases is typically performed using techniques such as differential scanning calorimetry (DSC) to determine transition temperatures and enthalpies, and polarizing optical microscopy (POM) to observe the unique textures of each phase. tandfonline.comresearchgate.net In the nematic phase, the elongated molecules align along a common axis, known as the director, but their positions are disordered, allowing for fluidity. researchgate.net Smectic phases exhibit a higher degree of order, with molecules arranged in layers. researchgate.net

Structure-Mesophase Relationship Studies

The relationship between the molecular structure of biphenyl (B1667301) derivatives and their resulting mesophase behavior is a subject of extensive research. The presence of a flexible pentyl chain and a rigid biphenyl core in this compound is a key feature for inducing liquid crystallinity. The length of the alkyl chain significantly influences the type of mesophase and the transition temperatures.

For cyanobiphenyls derived from this bromo-precursor, the cyano group (-CN) is crucial for the liquid-crystalline behavior. lookchem.com Its strong dipole moment contributes to the intermolecular forces that favor the ordered alignment necessary for mesophase formation. Studies on homologous series of 4-n-alkyl-4'-cyanobiphenyls have shown how varying the alkyl chain length systematically alters the mesomorphic properties. researchgate.net

Thermal Stability and Temperature Ranges of Mesophases

The thermal stability and the temperature range over which a material exhibits a liquid crystal phase are critical for practical applications. For instance, the nematic range of 5CB, derived from this compound, spans from 22.5 °C to 35.0 °C. wikipedia.org Research has been conducted to synthesize derivatives with broader mesophase ranges and higher clearing points (the temperature at which the material becomes an isotropic liquid). For example, mesogenic ligands synthesized from similar precursors can exhibit clearing points above 100°C. researchgate.net The thermal properties are precisely measured using techniques like DSC, which can detect the temperatures of phase transitions. nih.gov

Role as a Building Block for Tailored Liquid Crystals

Precursor for Cyanobiphenyl Liquid Crystal Materials

This compound is a key intermediate in the synthesis of 4-cyano-4'-pentylbiphenyl (5CB) and other cyanobiphenyl liquid crystals. chemicalbook.comworktribe.com The synthesis typically involves a nucleophilic substitution reaction where the bromine atom is replaced by a cyanide group. researchgate.net This conversion is significant because the resulting cyanobiphenyls, such as 5CB, were among the first room-temperature nematic liquid crystals discovered and have been pivotal in the development of liquid crystal displays (LCDs). wikipedia.org The stable, nematic phase of 5CB at ambient temperatures made it an ideal component for early display technologies. wikipedia.orglookchem.com

Design of Tunable Biphenyl/Ester-Based Liquid Crystals

The primary application of this compound is as a precursor in the synthesis of tailored liquid crystalline compounds. The bromine atom on the biphenyl core is an excellent leaving group in various organometallic cross-coupling reactions, such as Suzuki and Sonogashira couplings. This reactivity allows chemists to strategically attach different functional groups, thereby "tuning" the resulting molecule's physical and electronic properties.

The goal of this molecular engineering is to control key characteristics that govern a material's liquid crystalline behavior, known as mesomorphism. These characteristics include the temperature range of the liquid crystal phases (mesophase stability), the specific type of LC phase (e.g., nematic, smectic), and the dielectric anisotropy. By replacing the bromine atom with various terminal groups, a diverse library of liquid crystals can be synthesized from this single precursor. For instance, the conversion of this compound to its cyano-substituted analogue, 4-cyano-4'-pentylbiphenyl (5CB), results in one of the most widely studied and utilized nematic liquid crystals, valued for its room-temperature mesophase and positive dielectric anisotropy essential for twisted nematic displays. wikipedia.orgsigmaaldrich.com

Detailed research findings illustrate how modifying the terminal group on the 4-pentylbiphenyl (B1172339) scaffold dramatically influences the material's properties. This tunability is the cornerstone of designing liquid crystals for specific applications.

Table 1: Influence of Terminal Group on the Properties of 4-Pentylbiphenyl Derivatives

| Terminal Group | Compound Name | Key Properties & Significance |

| -Br | This compound | Key synthetic intermediate; reactive site for functionalization. lookchem.com |

| -CN | 4-Cyano-4'-pentylbiphenyl (5CB) | Stable, room-temperature nematic phase; high positive dielectric anisotropy. Widely used in displays and research. wikipedia.org |

| -NCS | 4-Isothiocyanato-4'-pentylbiphenyl | Exhibits liquid crystal properties with modified dielectric and optical characteristics compared to 5CB. |

| -SeCN | 4-Pentyl-4'-selenocyanobiphenyl | Synthesized from the bromo-precursor for studies of liquid crystal dynamics using 2D IR spectroscopy. aip.org |

| -C≡CH | 4-Ethynyl-4'-pentylbiphenyl | Serves as an intermediate for further extension of the molecular core via coupling reactions to create highly conjugated systems. scientific.net |

Synthesis of Polymeric and Supramolecular Liquid Crystalline Systems

The utility of this compound extends beyond simple monomeric liquid crystals to the construction of more complex, ordered systems.

Polymeric Liquid Crystalline Systems: Monomers derived from this compound can be integrated into polymer architectures to create materials like Polymer Dispersed Liquid Crystals (PDLCs). In a typical process, the bromo-compound is first converted into a polymerizable monomer, for example, by attaching an acrylate (B77674) or methacrylate (B99206) group. This new monomer is then mixed with a polymer precursor and a photoinitiator. Upon exposure to UV light, the polymerization process is initiated, causing the liquid crystal molecules to phase-separate and form microscopic droplets within a solid polymer matrix. materiability.commdpi.com The resulting PDLC film can be switched from an opaque, light-scattering state to a transparent state by applying an electric field, making it suitable for smart windows and light shutters. mdpi.com

Supramolecular Liquid Crystalline Systems: Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to direct the self-assembly of molecules into ordered structures. Liquid crystal molecules derived from this compound are excellent candidates for designing such systems. Researchers have created complex dyads, for instance by attaching fullerene units to azobenzene-containing biphenyl structures. nih.gov These molecules can self-assemble into unique liquid crystal phases with distinct, layered packing structures. nih.gov Such materials are investigated for their electronic properties, including electron mobility, which is relevant for applications in organic electronics. nih.gov Furthermore, the interaction of biphenyl-based liquid crystals with other functional molecules, such as phenyl-C61-butyric acid methyl ester (PCBM), is being explored to improve the morphological stability of active layers in organic solar cells. researchgate.net

Optoelectronic and Photonic Applications

The unique properties of materials synthesized from this compound make them highly valuable for a range of optoelectronic and photonic devices.

Luminescent Liquid Crystals Incorporating Biphenyl Skeletons

While the basic biphenyl structure is an excellent core for inducing liquid crystallinity (a mesogen), it is not inherently luminescent. However, by using this compound as a scaffold, highly fluorescent groups (fluorophores) can be attached to the rigid core. This is achieved through cross-coupling reactions where the bromine atom is replaced by a π-conjugated system that can emit light.

Studies have shown the synthesis of calamitic (rod-shaped) liquid crystals that exhibit strong blue luminescence. researchgate.net In this work, heterocyclic cores like 1,3,4-thiadiazole (B1197879) or 1,3-thiazole were linked to mesogenic units such as biphenyl. The resulting compounds display both liquid crystalline phases (specifically Smectic C) and intense fluorescence. researchgate.net The combination of the ordering properties of a liquid crystal with the light-emitting properties of a fluorophore leads to materials capable of emitting polarized light. This is a highly sought-after characteristic for applications in next-generation liquid crystal displays (LCDs) that could be more energy-efficient, as well as in optical sensors and 3D imaging systems. researchgate.net

Integration into Quantum Dot/Liquid Crystal Nanocomposites

Quantum dots (QDs) are semiconductor nanocrystals that exhibit bright, size-tunable photoluminescence. When dispersed within a liquid crystal host, the anisotropic nature of the LC can influence the emission properties of the QDs. This compound is a direct precursor to 4-cyano-4'-pentylbiphenyl (5CB), which is one of the most common host materials for creating QD/LC nanocomposites. mdpi.comresearchgate.net

In these nanocomposites, the liquid crystal provides an ordered matrix that can align the dispersed quantum dots. To improve compatibility and prevent aggregation, the surfaces of the QDs are often functionalized with mesogenic ligands that mimic the structure of the liquid crystal host. mdpi.comresearchgate.net The resulting material combines the processability and electro-optical switching of liquid crystals with the superior luminescent properties of quantum dots.

Table 2: Research Findings on Quantum Dot/Liquid Crystal Nanocomposites

| Liquid Crystal Host | Quantum Dot Type | Key Findings & Potential Applications |

| 4-Cyano-4'-pentylbiphenyl (5CB) | CdSe/ZnS | Mesogen-functionalized QDs were dispersed in a cholesteric liquid crystal host to create resonant fluid photonic cavities for potential use in liquid crystal lasers. mdpi.comresearchgate.net |

| 4-Cyano-4'-pentylbiphenyl (5CB) | CdS | The addition of CdS quantum dots to a nematic liquid crystal mixture was studied to investigate their impact on the composite's properties for display and photonic applications. researchgate.net |

| 4-Cyano-4'-octylbiphenyl (8CB) | Cadmium Sulfate (QDs) | Calorimetric studies were performed to understand the phase transitions in composites of QDs and liquid crystals. science.gov |

Potential in Displays, Sensors, and Energy Harvesting Devices

The diverse materials derived from this compound have significant potential across several advanced technological domains.

Displays: The development of luminescent liquid crystals that emit polarized light could lead to more efficient LCDs by eliminating the need for color filters and one of the polarizers. researchgate.netresearchgate.net Additionally, QD/LC nanocomposites are being explored for vibrant and color-pure displays. mdpi.comresearchgate.net

Sensors: The orientational order of liquid crystals is extremely sensitive to surface conditions and the presence of chemical or biological analytes. This sensitivity is being harnessed to create novel, label-free optical sensing platforms. researchgate.net

Energy Harvesting Devices: The unique properties of QD/LC nanocomposites make them promising materials for energy harvesting applications. mdpi.comresearchgate.net The ordered assembly of QDs within the LC matrix could enhance light absorption and charge transport. Furthermore, supramolecular systems involving liquid crystals and electron-accepting molecules like PCBM are being actively researched for improving the efficiency and stability of organic photovoltaic (solar cell) devices. researchgate.net

Environmental and Toxicological Research on Brominated Biphenyls Contextual for 4 Bromo 4 Pentylbiphenyl

Thermal Degradation and Formation of Polybrominated Dioxins and Furans (PBDD/Fs)

The thermal degradation of PBBs and other brominated flame retardants is a significant concern because it can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). aaqr.orgdiva-portal.orgpops.int These compounds can be generated during the incineration of waste containing BFRs, such as electronic waste, and during accidental fires. pops.intaaqr.org The formation of PBDD/Fs can occur through several pathways, including the precursor pathway where PBBs are directly converted to PBDD/Fs at elevated temperatures. diva-portal.orgpops.int

Research has shown that the temperature and presence of other substances can influence the formation of PBDD/Fs. aaqr.orgacs.org For instance, the thermal treatment of e-waste has been shown to produce significant quantities of these toxic byproducts. pops.intacs.org The uncontrolled burning of e-waste, a common practice in some informal recycling sectors, is a major source of PBDD/F emissions into the environment. nih.govpops.int These emissions can contaminate local soil, air, and water, posing a health risk to nearby communities. nih.gov

Occupational Exposure and Biomonitoring Studies in E-waste Recycling Facilities

Workers in electronic waste (e-waste) recycling facilities are at a high risk of occupational exposure to various hazardous substances, including PBBs and other brominated flame retardants. researchgate.neteuropa.eu Informal e-waste recycling activities, often carried out with minimal safety precautions, can lead to significant exposure through inhalation of dust and fumes, dermal contact, and ingestion. nih.govacs.org

Biomonitoring studies have been conducted to assess the extent of exposure in e-waste workers. These studies often measure the levels of PBBs and their metabolites in biological samples such as blood, hair, and urine. researchgate.netisciii.es Results from these studies have consistently shown that e-waste workers have higher body burdens of these compounds compared to the general population. researchgate.netisciii.esnih.gov For example, a study on Vietnamese female e-waste recyclers found significantly higher levels of certain polybrominated diphenyl ethers (PBDEs), another class of BFRs, in their bodies compared to non-recyclers. nih.gov Similarly, studies in China and the Philippines have also documented elevated levels of BFRs and associated health risks, such as DNA damage, in e-waste workers. isciii.essemanticscholar.org

The following table presents a summary of findings from various biomonitoring studies on e-waste workers:

| Location of Study | Population | Key Findings |

| Vietnam | Female e-waste recyclers | Significantly higher levels of PBDEs and lead in recyclers compared to non-recyclers. nih.govresearchgate.net |

| China | E-waste disassembly site residents | Elevated levels of PBBs, PBDEs, and PCBs in hair samples. isciii.es |

| Philippines | Informal e-waste recyclers | Increased frequency of micronuclei in buccal cells, indicating genotoxic damage. semanticscholar.org |

| Europe | E-waste recycling facility workers | Higher serum levels of several polychlorinated biphenyl (B1667301) (PCB) congeners compared to control groups. nih.gov |

| Canada | E-waste dismantling facility | Workers have inhalation exposure to flame retardants, with BDE-209 being the most abundant in air and dust samples. nih.gov |

General Environmental Fate and Ecotoxicological Assessment of Brominated Organic Compounds

Brominated organic compounds, including PBBs, are subject to various environmental fate processes that determine their distribution and persistence. nih.govnih.gov These processes include atmospheric transport, deposition, and degradation. nih.govresearchgate.net While generally persistent, some brominated compounds can undergo degradation in the environment, albeit slowly. mdpi.comnih.gov For example, some alternative BFRs have been shown to degrade in soil over a period of 360 days. nih.gov Photodegradation, or breakdown by sunlight, can also occur for some brominated compounds, particularly on surfaces like biomass. nih.gov

The ecotoxicological assessment of brominated organic compounds reveals a range of potential adverse effects on wildlife and ecosystems. researchgate.netmst.dk Due to their bioaccumulative nature, these compounds can pose a threat to organisms at higher levels of the food chain. bohrium.com Studies have shown that some brominated flame retardants can be toxic to aquatic organisms, including bacteria, algae, and fish. researchgate.netmst.dk The toxicity can vary depending on the specific compound and the organism being tested. researchgate.net For instance, some research has indicated that certain brominated derivatives can be more toxic than their parent compounds. researchgate.net There is also evidence that some BFRs can act as endocrine disruptors, interfering with the hormone systems of wildlife. nih.govmdpi.com

Future Research Trajectories and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The synthesis of 4-Bromo-4'-pentylbiphenyl and related 4-alkylbiphenyls has traditionally involved methods like Grignard reactions and Friedel-Crafts acylation followed by reduction. sioc-journal.cntandfonline.com While effective, these methods can present challenges in terms of reaction conditions and environmental impact. google.com Current and future research is increasingly focused on developing more selective and sustainable synthetic pathways.

One promising area is the refinement of cross-coupling reactions. For instance, the use of cupric chloride as a catalyst in the cross-coupling of alkyl bromides with the Grignard reagent of p-bromobiphenyl has been shown to produce 4-alkylbiphenyls in high yields (around 91%). sioc-journal.cn This method is noted for being more environmentally friendly and cost-effective than some traditional approaches. sioc-journal.cn Another innovative approach involves a one-pot synthesis of 4'-alkyl-4-cyanobiaryls using a terephthalonitrile (B52192) dianion and neutral aromatic nitrile cross-coupling, followed by alkylation. beilstein-journals.org This method is compatible with a variety of functional groups, showcasing its versatility. beilstein-journals.org

Future investigations will likely explore:

Greener Catalysts: Expanding the use of earth-abundant and less toxic metal catalysts.

One-Pot Syntheses: Designing more multi-step reactions in a single pot to reduce waste and improve efficiency. google.combeilstein-journals.org

Alternative Reagents: Investigating the use of less hazardous alkylating and brominating agents. For example, N-bromosuccinimide has been used as a brominating agent in the synthesis of related liquid crystal intermediates. scientific.netscientific.net

A patent for the synthesis of 4-bromo-4'-propylbiphenyl (B126337) highlights a process with milder reaction conditions and a higher total yield (57%) compared to previous methods, avoiding carcinogenic reagents like iodopropane. google.com

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the dynamic behavior of this compound, particularly within liquid crystal assemblies, is crucial for optimizing its performance in various applications. While standard spectroscopic techniques like NMR and IR are routinely used for structural characterization, future research will delve into more advanced methods to probe molecular dynamics. chemicalbook.com

Techniques such as time-resolved spectroscopy and advanced NMR methods can provide insights into:

Molecular Reorientation: How individual molecules of this compound orient themselves in response to external stimuli like electric or magnetic fields.

Phase Transitions: The dynamics of phase transitions between crystalline, liquid crystalline, and isotropic states.

Intermolecular Interactions: The nature and strength of interactions between this compound and other molecules in a mixture.

For example, studies on similar liquid crystal molecules like 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) have utilized various spectroscopic methods to investigate their ordering and phase behavior, providing a blueprint for future studies on its brominated analogue. science.gov

Refinement of Computational Models for Predictive Material Design

Computational chemistry and molecular modeling are becoming indispensable tools in materials science. For this compound, computational models can predict a range of properties, from molecular conformation to bulk material characteristics.

Future research in this area will focus on:

Predicting Liquid Crystalline Properties: Developing more accurate models to predict the mesophase behavior and transition temperatures of materials containing this compound.

Simulating Device Performance: Using computational fluid dynamics and molecular dynamics to simulate the behavior of liquid crystal displays (LCDs) and other devices incorporating this compound.

Understanding Structure-Property Relationships: Elucidating how modifications to the molecular structure of this compound, such as changing the alkyl chain length or introducing other substituents, affect its properties.

Coarse-grained molecular dynamics simulations have been successfully used to model the phase behavior of the related 4-cyano-4'-pentylbiphenyl (5CB), demonstrating the potential of these methods for predicting the properties of similar liquid crystal systems. acs.org

Expanding Applications in Smart Materials and Responsive Systems

The inherent properties of biphenyl-based liquid crystals make them ideal candidates for a variety of "smart" materials and responsive systems. These are materials that can change their properties in response to external stimuli.

Emerging applications for materials derived from this compound could include:

Sensors: Liquid crystal-based sensors that can detect the presence of specific chemicals or changes in environmental conditions.

Smart Windows: Windows that can control the amount of light and heat passing through them by electrically switching the alignment of the liquid crystal molecules.

Drug Delivery Systems: Biocompatible liquid crystal formulations that can release therapeutic agents in a controlled manner.

The development of responsive systems is a key area of modern chemical research, and the unique properties of biphenyl (B1667301) derivatives position them as valuable components in these advanced technologies. ethernet.edu.et

In-depth Studies on Environmental Degradation Pathways and Byproduct Formation for Specific Brominated Biphenyls

The environmental fate of brominated compounds is a significant concern. Polybrominated biphenyls (PBBs) as a class are known to be persistent, bioaccumulative, and potentially toxic. epa.govmdpi.comepa.gov While the manufacture of many PBBs has been banned, understanding the degradation of specific compounds like this compound is crucial. epa.govepa.gov

Future research will need to focus on:

Photodegradation: Investigating how sunlight and UV radiation break down this compound in the environment. nih.gov Photodegradation can lead to the formation of less brominated and potentially more toxic byproducts. nih.gov

Biodegradation: Identifying microorganisms and enzymatic pathways capable of degrading this compound.

Byproduct Identification: Characterizing the intermediate and final products of degradation to assess their environmental impact.

Mechanochemical destruction has been explored as a method for degrading brominated compounds like 4-bromochlorobenzene, offering potential insights into degradation pathways. bibliotekanauki.pl

Assessment of Long-Term Environmental Impact and Remediation Strategies

Given the persistence of brominated flame retardants in the environment, assessing the long-term impact of this compound and developing effective remediation strategies are critical. mdpi.comresearchgate.net PBBs have been detected in various environmental compartments, including air, water, soil, and sediment. epa.govepa.gov

Key areas for future research include:

Ecotoxicology: Conducting detailed studies on the toxicity of this compound and its degradation products to various organisms.

Bioaccumulation: Investigating the potential for this compound to accumulate in the food chain.

Remediation Technologies: Developing and optimizing techniques for removing brominated biphenyls from contaminated sites. This could include bioremediation, phytoremediation, and advanced oxidation processes. mdpi.com

Various remediation techniques, such as photocatalysis, adsorption, and thermal treatment, have shown effectiveness in eliminating brominated flame retardants from the environment. mdpi.comresearchgate.net

常见问题

Q. What are the common synthetic routes for 4-Bromo-4'-pentylbiphenyl, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cross-coupling reactions. For example, Suzuki-Miyaura coupling between 4-bromobiphenyl derivatives and pentylboronic acids is a standard approach. Key optimization strategies include:

- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems to enhance coupling efficiency.

- Solvent Systems: Use of polar aprotic solvents (e.g., THF or DMF) under inert atmospheres to prevent side reactions.

- Purification: Column chromatography with hexane/ethyl acetate gradients, followed by recrystallization in ethanol to achieve >95% purity.

- Characterization: Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS). Contradictions in yields (e.g., 60–85%) often arise from trace oxygen or moisture; rigorous degassing and drying solvents can mitigate this .

Q. How can researchers verify the purity of this compound, and what analytical methods are recommended?

Methodological Answer:

- Chromatography: HPLC or GC-MS with a non-polar stationary phase (e.g., C18 column) to detect impurities <1%.

- Thermal Analysis: Differential scanning calorimetry (DSC) to identify melting points (e.g., 127–131°C) and detect polymorphic impurities.

- Isotopic Labeling: For advanced tracking, deuterated analogs (e.g., H-labeled derivatives) can be synthesized and analyzed via isotopic mass spectrometry .

Advanced Research Questions

Q. How can coarse-grained molecular dynamics (CG-MD) models be developed to study the phase behavior of this compound?

Methodological Answer:

- Parameterization: Derive bonded (bond/angle distributions) and non-bonded (Lennard-Jones) interactions from atomistic simulations of the bulk phase.

- Validation: Compare CG-MD results with experimental phase transition temperatures (nematic-to-isotropic) and density data. For example, the 6P model for 5CB (a structural analog) successfully replicated transition temperatures within 2°C of experimental values, providing a template for bromo/pentyl derivatives .

- Transferability: Test the model in mixed systems (e.g., with dyes or dopants) to assess compatibility with host-guest LC applications .

Q. What computational methods predict the dichroic order parameters of this compound in liquid crystal (LC) host systems?

Methodological Answer:

- TD-DFT Calculations: Optimize dye-LC complex geometries and compute transition dipole moments.

- Mean-Field Theory: Incorporate orientation-dependent interactions to estimate order parameters. For 5CB-based systems, this approach achieved <10% deviation from experimental polarized UV-Vis data.

- Validation: Cross-check with experimental measurements using aligned LC cells and polarized spectroscopy .

Q. How do structural modifications (e.g., bromo vs. cyano substituents) impact the mesomorphic properties of biphenyl derivatives?

Methodological Answer:

- Comparative Studies: Synthesize 4-Cyano-4'-pentylbiphenyl (5CB) and this compound, then analyze phase behavior via:

- Polarized Optical Microscopy: Observe texture changes (e.g., schlieren patterns) during phase transitions.

- X-ray Diffraction (XRD): Measure layer spacing in smectic phases.

- DSC: Quantify enthalpy changes at transitions.

- Findings: Bromo substituents may reduce nematic range compared to cyano groups due to weaker dipolar interactions, but enhance thermal stability .

Q. How should researchers address contradictions in reported phase transition temperatures for this compound?

Methodological Answer:

- Source Analysis: Compare purity levels (e.g., >95% vs. >98%) and synthesis methods (e.g., Suzuki coupling vs. Ullmann reaction).

- Experimental Controls: Standardize DSC heating/cooling rates (e.g., 5°C/min) and sample encapsulation to prevent degradation.

- Collaborative Validation: Cross-reference data with independent labs using identical batches .

Methodological Challenges and Solutions

Q. What strategies improve the yield of this compound in large-scale syntheses?

Methodological Answer:

- Design of Experiments (DoE): Systematically vary catalyst loading, solvent ratios, and reaction times. For example, a 15% increase in yield was reported using Pd/C with microwave-assisted heating.

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How can isotopic labeling (e.g., 2^22H, 13^1313C) be utilized to study molecular dynamics in this compound?

Methodological Answer:

- Synthesis of Labeled Derivatives: Use deuterated bromobenzene precursors or C-enriched pentyl chains.

- NMR Relaxometry: Measure H quadrupolar splitting to probe rotational diffusion in LC phases.

- Neutron Scattering: Resolve spatial arrangements in bulk phases using deuterated samples .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.

- Storage: Keep in amber vials under argon at –20°C to prevent photodegradation and oxidation.

- Disposal: Follow EPA guidelines for halogenated waste, using certified contractors for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。